methyl 3-methoxyoxetane-3-carboxylate
Description
Properties
CAS No. |
2113821-10-4 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oxetane Scaffolds
Strategies for the Construction of the Oxetane (B1205548) Ring System
The synthesis of the strained four-membered oxetane ring presents a considerable challenge to synthetic chemists. acs.org Over the years, a variety of strategies have been developed to overcome the inherent ring strain and achieve efficient cyclization. These methods can be broadly categorized into intramolecular cyclization approaches and intermolecular reaction pathways.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and powerful strategy for the synthesis of oxetanes. These methods typically involve the formation of a carbon-oxygen bond from a linear precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship.
The intramolecular cyclization of 1,3-diols is a fundamental and widely employed method for oxetane synthesis. acs.org This approach, often a variation of the Williamson ether synthesis, involves the activation of one of the hydroxyl groups as a leaving group, followed by nucleophilic attack by the remaining hydroxyl group to form the oxetane ring. acs.orgacs.org
A common strategy involves the selective monotosylation of a 1,3-diol, followed by base-mediated cyclization. acs.org The use of potassium hydroxide (B78521) or potassium tert-butoxide in a suitable solvent like THF can facilitate both the monotosylation and the subsequent cyclization in a one-pot reaction. acs.org Stereocontrolled synthesis of substituted oxetanes can be achieved from stereodefined 1,3-diols, often prepared through stereoselective reduction of β-hydroxy ketones. acs.org
Table 1: Examples of Oxetane Synthesis from 1,3-Diols
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| (±)-1,3-diphenyl-1,3-propanediol | 1. TsCl, Pyridine; 2. NaH, THF | (±)-2,4-diphenyloxetane | 75 |
| (2S,4R)-2,4-pentanediol | 1. TsCl, Pyridine; 2. NaH, THF | (cis)-2,4-dimethyloxetane | 68 |
Data compiled from various sources.
A proposed synthesis of the target molecule, methyl 3-methoxyoxetane-3-carboxylate, could potentially start from a suitably substituted 1,3-diol. The synthesis of the required precursor, dimethyl 2-hydroxy-2-(hydroxymethyl)malonate, would be a critical first step. Subsequent selective activation of the primary alcohol and base-induced cyclization would lead to the desired oxetane.
Ring contraction of larger rings, particularly γ-lactones, provides an alternative and efficient route to oxetanes. chimia.chnih.gov This methodology often involves the treatment of α-triflates of γ-lactones with a base, such as potassium carbonate, in an alcohol solvent like methanol. chimia.chnih.gov The reaction proceeds through the formation of an open-chain intermediate, followed by intramolecular nucleophilic attack to form the four-membered ring. chimia.ch A notable feature of this reaction is that it often yields oxetane-2-carboxylates with the substituent at the 3-position predominantly in a trans relationship to the carboxylate group, irrespective of the starting triflate's stereochemistry. chimia.chnih.gov
Table 2: Ring Contraction of γ-Lactone Derivatives to Oxetanes
| Starting Lactone Derivative | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| α-Triflate of γ-butyrolactone | K2CO3, MeOH | Methyl oxetane-2-carboxylate | 78 |
| α-Triflate of 3,5-di-O-benzyl-D-xylono-1,4-lactone | K2CO3, MeOH | Methyl 3,5-di-O-benzyl-α-D-xylo-oxetane-2-carboxylate | 82 acs.org |
Data compiled from various sources. acs.orgchimia.chnih.gov
The ring expansion of epoxides offers a versatile strategy for the synthesis of oxetanes. acs.orgdigitellinc.com This method involves the ring-opening of an epoxide with a nucleophile that contains a latent leaving group. The resulting intermediate, a 1,3-halohydrin or a similar species, can then undergo intramolecular cyclization to form the oxetane ring. acs.org For instance, the reaction of an epoxide with a selenomethyllithium reagent can generate a hydroxyselenide, which can be converted to a halide and subsequently cyclized using a base like potassium tert-butoxide. acs.org
Another approach within this category is the Payne rearrangement-type reaction of α-hydroxy epoxides, which can be induced by acid to yield the corresponding oxetane. acs.org This strategy has been successfully employed in the synthesis of complex natural products containing the oxetane motif. acs.org
Table 3: Oxetane Synthesis via Epoxide Ring-Opening/Closing
| Epoxide | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Hexyloxirane | 1. PhSeCH2Li, THF/HMPT; 2. MeI; 3. KOtBu | 2-Hexyloxetane | 65 acs.org |
| (2R,3R)-2,3-Epoxy-1-butanol | 1. NaI, AcOH, Ac2O; 2. K2CO3, MeOH | (trans)-2-Methyl-3-hydroxymethyloxetane | 72 |
Data compiled from various sources. acs.org
Intermolecular Reaction Pathways
While intramolecular cyclizations are more common, intermolecular reactions also provide valuable routes to oxetane rings.
The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. wikipedia.orgnih.gov This reaction, first reported by Emanuele Paternò and George Büchi, involves the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkene. wikipedia.orgslideshare.net The regioselectivity of the Paternò-Büchi reaction can be influenced by factors such as the nature of the substituents on both the carbonyl and the alkene, as well as the reaction conditions. slideshare.net
The development of visible-light-mediated Paternò–Büchi reactions, often employing a photocatalyst, has expanded the scope and applicability of this method, offering a milder alternative to UV irradiation. acs.org
Table 4: Examples of Paternò–Büchi Reactions
| Carbonyl Compound | Alkene | Conditions | Product(s) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | 2-Methyl-2-butene | UV light | Mixture of 2,2-dimethyl-3-phenyloxetane and 3,3-dimethyl-2-phenyloxetane | 55 |
| Acetone | Furan | UV light | 2-Oxa-6,7-diazabicyclo[3.2.0]hept-3-ene | 60 |
Data compiled from various sources. wikipedia.orgacs.org
Ring Expansion from Smaller Cyclic Ethers
A key strategy for constructing the oxetane ring involves the expansion of smaller, more readily available cyclic ethers, primarily epoxides (oxiranes). This approach leverages the strain of the three-membered ring to facilitate ring-opening and subsequent closure to the four-membered oxetane.
One established method involves the ring expansion of epoxides using sulfur ylides. illinois.edu For instance, dimethylsulfoxonium methylide has been employed to convert chiral epoxides into enantioenriched oxetanes, often with high yields and preservation of stereochemistry. acs.orgillinois.edu Another approach utilizes selenomethyllithium reagents to open the epoxide ring, forming a hydroxyselenide intermediate. acs.org This intermediate is then converted to a halide, which can be cyclized under basic conditions to furnish the oxetane. acs.org
These ring-expansion reactions are powerful tools, providing access to a variety of substituted oxetanes from diverse epoxide starting materials. digitellinc.comresearchgate.net
Specific Synthetic Routes to 3-Substituted Oxetane Carboxylates
The synthesis of oxetanes with substituents at the C3 position, particularly those bearing carboxylate groups, is of significant interest for medicinal chemistry. researchgate.netbeilstein-journals.org These routes often rely on the versatile chemistry of a key intermediate: oxetan-3-one.
Synthesis of Oxetan-3-one Precursors and Derivatives
Oxetan-3-one is a cornerstone building block for accessing a wide array of 3-substituted oxetanes. researchgate.netbeilstein-journals.org Several scalable synthetic routes to this precursor have been developed. The classical synthesis involves a Williamson etherification of dihydroxyacetone or the oxidation of oxetan-3-ol, which itself is derived from epichlorohydrin. beilstein-journals.org
More recent and efficient methods have emerged. A notable one-step synthesis utilizes the gold-catalyzed intermolecular oxidation of readily available propargyl alcohol. nih.govorganic-chemistry.org This method proceeds under mild, open-flask conditions and avoids the use of hazardous reagents like α-diazo ketones, which have also been used to prepare oxetan-3-ones. nih.govorganic-chemistry.org Another approach starts from 1,3-dichloroacetone, which undergoes a carbonyl protection, a ring-closing reaction, and subsequent deprotection to yield oxetan-3-one. google.com
The availability of oxetan-3-one opens up a rich field of derivatization chemistry, including Strecker reactions, aldol-type condensations, and olefinations, to introduce diverse functional groups at the 3-position. beilstein-journals.orgchemrxiv.org
Homologation Strategies for Oxetane-3-one
The conversion of oxetan-3-one to methyl oxetane-3-carboxylate requires a homologation strategy, essentially adding a one-carbon unit with the desired oxidation state. However, classical homologation methods are often incompatible with the sensitive oxetane ring, which is prone to decomposition under harsh oxidative, basic, or acidic conditions. researchgate.netresearchgate.net
To circumvent these challenges, a mild, multi-step homologation sequence has been developed, representing the first published preparation of methyl oxetane-3-carboxylate. researchgate.netresearchgate.net This four-pot telescoped procedure involves several key transformations:
A Wittig or Horner-Wadsworth-Emmons reaction on oxetan-3-one to install an exocyclic double bond.
A Tsuji hydrogenolysis of an allylic acetate.
An osmium-free dihydroxylation.
A final oxidative cleavage to yield the target carboxaldehyde or carboxylate. researchgate.net
This sequence highlights the delicate handling required to manipulate the oxetane core while building up the desired functionality. researchgate.net
Derivatization from Oxetane-3-methanol
An alternative synthetic pathway originates from oxetane-3-methanol, a commercially available building block. chemimpex.com This alcohol can be oxidized to oxetane-3-carboxaldehyde using reagents like pyridinium (B92312) dichromate (PDC). researchgate.net The resulting aldehyde is a versatile intermediate that can be further oxidized to the corresponding carboxylic acid or converted to the methyl ester via standard esterification procedures.
Ruthenium-catalyzed oxidative alkynylation of oxetane-3-methanol can also be employed to form α,β-acetylenic ketones (ynones), which are precursors to a variety of N-heterocycles bearing the oxetane moiety. nih.gov
Chemoenzymatic Syntheses of Oxetane Amino Acid Scaffolds
Enzymatic methods offer a powerful approach for the stereoselective synthesis of complex oxetane derivatives. tandfonline.comtandfonline.com Lipases, in particular, have been successfully employed in the synthesis of oxetane amino acid scaffolds. acs.orgtandfonline.com For example, researchers have utilized Candida antarctica lipase (B570770) L2 for the efficient transesterification of methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate to furnish the corresponding free carboxylic acid in excellent yield. tandfonline.comtandfonline.comresearchgate.net This was necessary because standard chemical hydrolysis conditions were unsuccessful for the substrate. tandfonline.comtandfonline.com
While direct enzymatic synthesis of this compound is not documented, these chemoenzymatic strategies demonstrate the potential of biocatalysis to perform selective transformations on oxetane rings, particularly in creating chiral building blocks for drug discovery. tandfonline.comresearchgate.net
Advanced Synthetic Protocols for this compound and Analogues
The synthesis of the specific target, this compound, is not explicitly detailed in a single protocol but can be conceived through a combination of the methodologies described above. The primary challenge lies in the introduction of two distinct functional groups at the C3 position of the oxetane ring.
A plausible synthetic strategy would commence with oxetan-3-one. A key transformation would be the introduction of both a hydroxyl and a cyano group via a Strecker-type reaction or by addition of a cyanide source to the ketone, followed by hydrolysis to the corresponding α-hydroxy acid or ester. The resulting tertiary alcohol could then be alkylated to form the methoxy (B1213986) ether. For instance, Williamson ether synthesis using a base like sodium hydride or t-BuOK has been shown to be effective for alkylating tertiary hydroxyl groups on an oxetane ring. chemrxiv.org
An alternative approach could involve the Horner-Wadsworth-Emmons reaction on oxetan-3-one to generate an α,β-unsaturated ester. chemrxiv.org Subsequent functionalization of the double bond, for example, through an asymmetric dihydroxylation followed by selective methylation of one hydroxyl group, could potentially lead to the desired product. The synthesis of tert-butyl esters of oxetane derivatives has been achieved using isobutylene (B52900) and a catalytic amount of acid, demonstrating the ring's stability to certain esterification conditions. chemrxiv.org
The synthesis of these 3,3-disubstituted oxetanes requires careful selection of reagents and conditions to avoid undesired ring-opening reactions, a constant consideration in oxetane chemistry. chemrxiv.orgresearchgate.net
Data Tables
Table 1: Key Intermediates in Oxetane Synthesis
| Compound Name | Structure | Role in Synthesis | Reference(s) |
|---|---|---|---|
| Oxetan-3-one | C₃H₄O₂ | Central precursor for 3-substituted oxetanes. beilstein-journals.orgwikipedia.org | beilstein-journals.orgnih.govorganic-chemistry.org |
| Oxetane-3-methanol | C₄H₈O₂ | Starting material for C3 functionalization via oxidation. researchgate.netchemimpex.com | researchgate.netnih.gov |
| Propargyl alcohol | C₃H₄O | Readily available starting material for gold-catalyzed synthesis of oxetan-3-one. nih.gov | nih.govorganic-chemistry.org |
Table 2: Mentioned Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₆H₁₀O₄ |
| Epoxide (Oxirane) | Oxirane | C₂H₄O |
| Oxetane | Oxetane | C₃H₆O |
| Dimethylsulfoxonium methylide | (dimethyl-λ⁴-sulfanylidene)methanide | C₃H₈OS |
| Selenomethyllithium | (Lithioselanyl)methane | CH₃LiSe |
| Oxetan-3-one | Oxetan-3-one | C₃H₄O₂ |
| Dihydroxyacetone | 1,3-dihydroxypropan-2-one | C₃H₆O₃ |
| Oxetan-3-ol | Oxetan-3-ol | C₃H₆O₂ |
| Epichlorohydrin | 2-(chloromethyl)oxirane | C₃H₅ClO |
| Propargyl alcohol | Prop-2-yn-1-ol | C₃H₄O |
| α-Diazo ketone | 2-diazo-1-ethanone | C₂H₂N₂O |
| 1,3-Dichloroacetone | 1,3-dichloropropan-2-one | C₃H₄Cl₂O |
| Methyl oxetane-3-carboxylate | methyl oxetane-3-carboxylate | C₅H₈O₃ |
| Oxetane-3-methanol | (oxetan-3-yl)methanol | C₄H₈O₂ |
| Pyridinium dichromate (PDC) | dipyridinium dichromate | C₁₀H₁₂Cr₂N₂O₇ |
| Oxetane-3-carboxaldehyde | oxetane-3-carbaldehyde | C₄H₆O₂ |
| Methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate | methyl (2R,3S,4S)-3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)oxetane-2-carboxylate | C₁₂H₂₁NO₆ |
| Isobutylene | 2-methylprop-1-ene | C₄H₈ |
| Sodium hydride | Sodium hydride | HNa |
Development of Efficient and Selective Reaction Conditions
The synthesis of 3,3-disubstituted oxetanes, such as this compound, often relies on intramolecular cyclization strategies. The most prevalent of these is the Williamson etherification, which involves the formation of a C-O bond via an intramolecular SN2 reaction of a halo-alkoxide. acs.org The efficiency and selectivity of this reaction are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
The preparation of the necessary 1,3-diol precursor is a critical first step. For instance, substituted dimethyl malonates can be functionalized with a protected hydroxymethyl group, followed by reduction of the ester groups to yield the diol. doi.org Subsequent selective activation of one of the hydroxyl groups, typically as a tosylate or mesylate, sets the stage for the cyclization.
The choice of base is crucial for promoting the deprotonation of the remaining hydroxyl group to form the alkoxide without inducing side reactions like elimination (Grob fragmentation). acs.org Common bases employed include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). doi.org The solvent also plays a significant role, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) generally favoring the SN2 cyclization.
While direct synthesis of this compound is not extensively documented, the synthesis of the closely related methyl oxetane-3-carboxylate has been achieved through a multi-step homologation of oxetane-3-one. researchgate.netsemanticscholar.org This process involved a sequence of reactions including a Tsuji hydrogenolysis, osmium-free dihydroxylation, and oxidative cleavage, highlighting the sensitivity of the oxetane ring to harsh reaction conditions. researchgate.netsemanticscholar.org The final esterification to the methyl carboxylate would then need to be performed. Introducing the 3-methoxy group would likely require starting with a precursor already containing this functionality or a subsequent selective functionalization at the 3-position, a process that presents its own set of challenges due to the strained nature of the ring.
Table 1: Exemplary Reaction Conditions for Williamson Etherification towards 3,3-Disubstituted Oxetanes
| Precursor | Activating Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Substituted 1,3-diol | Tosyl | NaH | THF | RT to 60 | 59-87 | doi.org |
| 3-(Hydroxymethyl)oxetane derivative | Mesyl | KOtBu | DMF | 80 | Good | researchgate.net |
| 3-Ethyl-3-hydroxymethyl-oxetane | - (Oxidation) | NaOH | Water | 80 | High | google.com |
Evaluation of Catalyst Systems for Targeted Synthesis
Catalysis offers a powerful tool to enhance the efficiency and selectivity of oxetane synthesis. Both metal-based and organocatalysts have been employed to facilitate the construction of the oxetane ring and for the functionalization of pre-existing oxetane scaffolds.
For the synthesis of oxetanes, transition metal catalysts have been utilized in formal [2+2] cycloaddition reactions. For example, chiral BINAP-Pd complexes have been used in the synthesis of chiral oxetene derivatives from alkynylsilanes. acs.org While not a direct route to saturated oxetanes, the resulting oxetenes can be subsequently reduced. acs.org Gold catalysts have also been shown to be effective in the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols, proceeding through an α-oxo gold carbene intermediate. nih.gov This method provides a valuable precursor for further elaboration into compounds like this compound.
In the context of functionalizing existing oxetane rings, Lewis acids have been employed to activate oxetan-3-ols for Friedel-Crafts type reactions. doi.org This approach allows for the introduction of aryl and other substituents at the 3-position. For the specific synthesis of oxetane-3-carboxylic acids, palladium or platinum catalysts have been used for the oxidation of 3-hydroxymethyl-oxetanes in an aqueous alkaline medium. google.com
Table 2: Catalyst Systems in the Synthesis and Functionalization of Oxetanes
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
| Formal [2+2] Cycloaddition | Chiral BINAP-Pd Complex | Alkynylsilane | Chiral Oxetene | Good-Exc. | acs.org |
| Intramolecular Oxidation | Gold(I) Complex | Propargylic Alcohol | Oxetan-3-one | Good | nih.gov |
| Oxidation | Palladium on Carbon | 3-Ethyl-3-hydroxymethyl-oxetane | 3-Ethyl-oxetane-3-carboxylic acid | 93 | google.com |
| Iridium-Catalyzed C-C Coupling | Iridium Complex | Primary alcohol and isoprene (B109036) oxide | Oxetane with quaternary stereocenter | Good | nih.gov |
Stereochemical Control in Oxetane Scaffold Formation
Achieving stereochemical control in the synthesis of oxetanes, particularly those with a quaternary stereocenter at the 3-position like this compound, is a significant synthetic challenge. The development of stereoselective methods is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry.
One of the earliest examples of enantioselective oxetane synthesis involved the enantioselective reduction of a β-halo ketone, followed by a Williamson etherification. acs.org This approach established the stereocenter prior to the ring-closing step.
More recently, catalytic enantioselective methods have been developed. Iridium-catalyzed C-C bond-forming transfer hydrogenation has been successfully applied to the synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov This method involves the anti-diastereo- and enantioselective coupling of primary alcohols and isoprene oxide.
For the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, stereoselectivity can be influenced by the nature of the reactants and the reaction conditions. nih.gov However, achieving high levels of enantioselectivity often requires the use of chiral auxiliaries or catalysts.
In the context of intramolecular cyclizations, the stereochemistry of the acyclic precursor dictates the stereochemistry of the final oxetane product, assuming an SN2 mechanism with inversion of configuration at the carbon bearing the leaving group. Therefore, the stereoselective synthesis of the 1,3-diol precursor is paramount. acs.org
Table 3: Approaches to Stereochemical Control in Oxetane Synthesis
| Method | Key Feature | Stereochemical Outcome | Reference |
| Enantioselective Reduction | Reduction of β-halo ketone with a chiral reducing agent | Enantioenriched 2-aryl-substituted oxetanes (79-89% ee) | acs.org |
| Iridium-Catalyzed Transfer Hydrogenation | Coupling of primary alcohols and isoprene oxide with a chiral iridium catalyst | Oxetanes with all-carbon quaternary stereocenters (high ee) | nih.gov |
| Intramolecular Cyclization | Use of enantiomerically pure 1,3-diol precursors | Stereospecific formation of the oxetane ring | acs.org |
Reactivity Profiles and Mechanistic Investigations of Methyl 3 Methoxyoxetane 3 Carboxylate
Ring-Opening Reactions of Oxetanes
The inherent ring strain of oxetanes, estimated to be around 106 kJ/mol, governs their reactivity, making them susceptible to ring-opening reactions under various conditions. researchgate.net These reactions typically proceed through the cleavage of a carbon-oxygen bond, although carbon-carbon bond cleavage is also known. researchgate.net The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the substitution pattern on the oxetane (B1205548) ring and the nature of the attacking species. For methyl 3-methoxyoxetane-3-carboxylate, the presence of both an ester and a methoxy (B1213986) group at the 3-position significantly influences its reactivity profile.
Nucleophilic Ring-Opening Pathways.acs.orgresearchgate.netacs.orgresearchgate.netrsc.org
Nucleophilic attack is a common method for the ring-opening of oxetanes, providing a route to a variety of functionalized 1,3-diols and their derivatives. researchgate.net The reaction can be initiated by a wide range of nucleophiles, including those based on carbon, oxygen, nitrogen, sulfur, and halogens. researchgate.net The regiochemical outcome of the nucleophilic attack is dependent on the reaction conditions, particularly the presence of acidic or basic promoters.
Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. libretexts.orgbyjus.commasterorganicchemistry.com This activation facilitates nucleophilic attack, even by weak nucleophiles. The mechanism of acid-catalyzed ring-opening is often described as a hybrid between an S(_N)1 and S(_N)2 pathway. libretexts.orgbyjus.com The positive charge begins to build on the more substituted carbon as the carbon-oxygen bond starts to break, but the nucleophile attacks before a full carbocation is formed. libretexts.org This results in an attack at the more sterically hindered carbon, a regioselectivity that is contrary to what is observed in base-catalyzed openings.
For an asymmetrically substituted oxetane, this leads to the formation of a product where the nucleophile has added to the more substituted carbon. In the case of this compound, while specific studies are limited, it is anticipated that acid-catalyzed ring-opening would favor attack at the C3 position due to the stabilizing effect of the methoxy and carboxylate groups on an incipient positive charge. However, the presence of two electron-withdrawing groups might also influence the stability of the intermediate. Research on related 3,3-disubstituted oxetanes has shown that ring-opening can occur under acidic conditions, sometimes leading to decomposition if strong acids are used. chemrxiv.org
Table 1: Representative Acid-Catalyzed Ring-Opening Reactions of Oxetanes
| Oxetane Substrate | Reagent/Catalyst | Product | Reference |
| 2-Phenyloxetane | Trimethylsilyl cyanide / Solid Base (MgO) | 3-cyano-1-phenyl-1-propanol | researchgate.net |
| Unsubstituted Oxetane | Acetic Anhydride / DMAP | 1,3-diacetoxypropane | researchgate.net |
| 2,2-Disubstituted Oxetane | Yb(OTf)(_3) / H(_2)O(_2) | 1,3-hydroperoxy alcohol | researchgate.net |
In contrast to acid-catalyzed reactions, base-mediated ring-opening of oxetanes generally follows an S(_N)2 mechanism. libretexts.org A strong nucleophile directly attacks one of the carbon atoms of the oxetane ring, leading to the cleavage of the C-O bond. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom. This regioselectivity is a key feature of base-mediated ring-opening reactions.
For this compound, a base-mediated ring-opening would be expected to occur via nucleophilic attack at one of the unsubstituted C2 or C4 methylene (B1212753) carbons. However, the reactivity of the ester group towards basic nucleophiles could lead to competing reactions, such as hydrolysis or transesterification, complicating the reaction outcome. Mildly basic conditions are often necessary to avoid unwanted side reactions. beilstein-journals.org For instance, intramolecular ring-opening of oxetane carboxamides with nitrogen heterocycles has been achieved under metal-free basic conditions, which is unusual for oxetane ring-openings. acs.org
Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that can effectively open the oxetane ring. researchgate.net These reactions often require the presence of a Lewis acid, such as BF(_3)·OEt(_2), to activate the oxetane. researchgate.net The regioselectivity of the ring-opening can be controlled by the choice of the organometallic reagent and the reaction conditions. For example, the use of trialkylaluminums has been shown to control the regiochemistry of the reductive cleavage of 2-alkylated oxetanes. acs.org
In the context of this compound, the reaction with an organometallic reagent would likely involve nucleophilic attack at one of the ring carbons. The presence of the ester functionality could also lead to reaction at the carbonyl group. Careful control of the reaction conditions would be necessary to achieve selective ring-opening.
Radical Functionalization of Oxetanes.researchgate.net
While polar, nucleophilic ring-opening reactions of oxetanes are well-established, their radical-based counterparts have been less explored. thieme-connect.comdntb.gov.uaelsevierpure.comthieme-connect.de Radical reactions offer alternative pathways for the functionalization of oxetanes, potentially leading to products that are not accessible through ionic mechanisms. The generation of a radical at the oxetane ring can be achieved through various methods, including the use of radical initiators or photoredox catalysis. Once formed, the radical can undergo a variety of transformations, including ring-opening. A cobalt-catalyzed strategy has been developed to access various modes of radical reactivity via oxetane ring-opening, where a Co-C bond is homolytically cleaved to generate nucleophilic radicals. researchgate.net
Photoredox Catalysis in Oxetane Reactivity.thieme-connect.comdntb.gov.uaelsevierpure.comthieme-connect.denih.gov
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov In the context of oxetane chemistry, photoredox catalysis has been employed to facilitate both the synthesis of oxetanes and their ring-opening reactions. nih.gov For instance, the combination of zirconocene (B1252598) and photoredox catalysis has been used to achieve the regioselective ring-opening of oxetanes in a radical manner. thieme-connect.comdntb.gov.uaelsevierpure.comthieme-connect.de This method allows for the selective formation of the more-substituted alcohols via the less-stable radical intermediate, a regioselectivity that is the reverse of that observed with titanocene (B72419) catalysis. thieme-connect.comthieme-connect.de This approach highlights the potential of photoredox catalysis to control the regiochemical outcome of oxetane ring-opening reactions.
Functional Group Transformations and Derivatization at the C-3 Position
The synthetic utility of this compound is largely defined by the transformations of its functional groups. The C-3 position, being a quaternary carbon substituted with both a methoxy and a methyl carboxylate group, is the primary site of reactivity.
The ester functionality is a key handle for derivatization. Standard hydrolysis and transesterification procedures can be applied, though reaction conditions must be carefully controlled to avoid undesired ring-opening of the strained oxetane core.
Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylate salt using basic conditions, followed by careful acidification to yield the free carboxylic acid. Basic hydrolysis, for instance with lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), is generally preferred over acidic conditions. acs.orgchemrxiv.org Strong acids can promote the ring-opening of the oxetane, especially with heating. chemrxiv.orgnih.gov Studies on various oxetane-3-carboxylate esters have shown that basic hydrolysis is an efficient and scalable method that largely preserves the integrity of the oxetane ring. chemrxiv.org However, it has been noted that some oxetane-carboxylic acids are unstable and can isomerize to lactones upon heating or even during storage, a phenomenon driven by the relief of ring strain. nih.gov
Transesterification: Transesterification allows for the conversion of the methyl ester into other alkyl esters, which can modify the physical and chemical properties of the molecule. This reaction can be catalyzed by acids, bases, or various organometallic compounds. masterorganicchemistry.comorganic-chemistry.org
Acid-Catalyzed Transesterification: A Brønsted or Lewis acid protonates the carbonyl oxygen, activating the ester toward nucleophilic attack by another alcohol. masterorganicchemistry.com To drive the equilibrium, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide, corresponding to the desired ester, acts as a nucleophile in an addition-elimination mechanism. masterorganicchemistry.com Using the alcohol as the solvent prevents scrambling of the alkoxide base. masterorganicchemistry.com
Metal-Catalyzed Transesterification: Various metal complexes, such as those involving zinc, scandium, or boron, have been shown to effectively catalyze transesterification under mild conditions, which could be advantageous for a sensitive substrate like an oxetane. organic-chemistry.orgnih.gov
The following table outlines potential transesterification reactions for this compound.
| Alcohol (R-OH) | Potential Catalyst | Expected Product | Reaction Type |
|---|---|---|---|
| Ethanol | H₂SO₄ (catalytic) | Ethyl 3-methoxyoxetane-3-carboxylate | Acid-Catalyzed |
| Isopropanol | Sodium Isopropoxide | Isopropyl 3-methoxyoxetane-3-carboxylate | Base-Catalyzed |
| Benzyl Alcohol | Sc(OTf)₃ | Benzyl 3-methoxyoxetane-3-carboxylate | Lewis Acid-Catalyzed |
| Allyl Alcohol | Borate/Zirconia | Allyl 3-methoxyoxetane-3-carboxylate | Heterogeneous Catalyst |
While the ester provides a primary reaction site, the carbon framework can also be modified.
Alkylation: Alkylation can theoretically occur at the α-carbon to the ester carbonyl via an enolate intermediate. libretexts.org Formation of the enolate requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the α-carbon. libretexts.org However, for this compound, there are no α-hydrogens on the oxetane ring at the C-3 position. The hydrogens on the C-2 and C-4 positions are adjacent to the ring oxygen and are not significantly acidic. Therefore, standard enolate alkylation at the C-3 position is not a viable pathway for this specific molecule. Alkylation would need to target other positions or proceed through different mechanisms, such as those involving radical intermediates. nih.gov
Acylation: Direct acylation on the oxetane ring is not a common transformation. Similar to alkylation, it would require an activation strategy that is not straightforward for this saturated heterocyclic system.
The carbonyl group of the ester is a versatile functional group that can undergo several important transformations.
Reduction: The ester can be reduced to a primary alcohol, yielding (3-methoxyoxetane-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. wikipedia.org Care must be taken with the reaction conditions, as some studies report that reductions of oxetane carboxylates with LiAlH₄ at temperatures above 0 °C can lead to decomposition of the ring. chemrxiv.org Performing the reaction at lower temperatures (e.g., –30 to –10 °C) has been shown to be successful. chemrxiv.org
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) leaving group to form a ketone intermediate. chemistrysteps.com This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after acidic workup. chemistrysteps.com This provides a route to diverse 3,3-disubstituted oxetanes where one substituent is a hydroxydialkylmethyl group. While Grignard reagents can react with the oxetane ring itself, this is a much slower process than their reaction with epoxides or carbonyls. vaia.comvaia.com
| Reagent | Intermediate | Final Product | Transformation Type |
|---|---|---|---|
| 1. LiAlH₄ 2. H₃O⁺ | Aluminum alkoxide | (3-Methoxyoxetane-3-yl)methanol | Reduction |
| 1. 2 equiv. CH₃MgBr 2. H₃O⁺ | 3-Acetyl-3-methoxyoxetane | 2-(3-Methoxyoxetane-3-yl)propan-2-ol | Grignard Addition |
| 1. 2 equiv. PhMgBr 2. H₃O⁺ | 3-Benzoyl-3-methoxyoxetane | (3-Methoxyoxetane-3-yl)diphenylmethanol | Grignard Addition |
Polymerization of Oxetane Monomers
The high ring strain of oxetanes (approximately 106 kJ/mol) makes them excellent candidates for ring-opening polymerization (ROP), which can proceed through either cationic or anionic mechanisms. radtech.orgresearchgate.net
Cationic ring-opening polymerization is the most common method for polymerizing oxetanes. radtech.org The mechanism is initiated by the reaction of the oxetane's oxygen atom with a strong electrophile, such as a protic acid or a Lewis acid, to form a tertiary oxonium ion. uni-muenchen.dersc.org This activated monomer is then susceptible to nucleophilic attack by the oxygen atom of another monomer molecule.
The propagation step involves the sequential addition of monomers to the growing polymer chain, which has a cationic oxonium ion at its active end. capes.gov.br For a monomer like this compound, the presence of two electron-withdrawing groups (ester and methoxy) at the C-3 position can influence the polymerization. These groups can decrease the basicity of the oxetane oxygen, potentially slowing the rate of initiation and propagation. uni-muenchen.de Furthermore, they may oppose the formation of a stable oxonium ion, which is necessary for successful polymerization. uni-muenchen.de
Anionic ring-opening polymerization (AROP) of oxetanes is also possible, though less common than CROP. radtech.orgrsc.org This mechanism involves the nucleophilic attack of an anion on one of the ring's carbon atoms (α to the oxygen), leading to ring opening. rsc.org The propagating species is an alkoxide.
The synthesis of polyethers from functionalized oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, has been achieved using anionic initiators like potassium tert-butoxide in the presence of a crown ether. masterorganicchemistry.com For this compound, a strong nucleophile would be required to initiate the polymerization. The electron-withdrawing nature of the substituents at C-3 would make the α-carbons more electrophilic and potentially more susceptible to nucleophilic attack. The polymerization of oxetanes can be initiated by strong anionic species like alkyllithium compounds. wikipedia.org The process can lead to the formation of well-defined polymers and block copolymers. rsc.org
Theoretical and Computational Elucidation of Reaction Mechanisms
The reactivity of this compound is intrinsically linked to the strain energy of its four-membered oxetane ring. The ring strain energy for a typical oxetane is approximately 106 kJ/mol. researchgate.net While this is slightly less than that of an epoxide (oxirane), it is significantly higher than that of a five-membered ring like tetrahydrofuran (B95107) (THF), making ring-opening reactions thermodynamically favorable. researchgate.net
Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure and reactivity of this system. researchgate.netnih.gov Theoretical studies reveal that the transition state for oxetane ring-opening has a slightly lower strain compared to that of epoxides, which contributes to a higher activation energy for the reaction. researchgate.net Consequently, the ring-opening of oxetanes is often less facile than that of epoxides. researchgate.net
DFT studies on related molecules, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, have been used to interpret reaction regioselectivity by calculating the geometry and electron structure of anionic intermediates. nih.govnih.gov For this compound, DFT can be used to model the electron distribution, identifying the most electrophilic and nucleophilic sites. The carbon atoms of the oxetane ring adjacent to the oxygen are electrophilic and thus susceptible to nucleophilic attack, which initiates the ring-opening. The stability of the oxetane is significantly influenced by its substitution pattern; 3,3-disubstituted oxetanes like the title compound are generally more stable. nih.gov This increased stability is attributed to steric hindrance, where the substituents block the trajectory of an incoming nucleophile towards the C–O σ* antibonding orbital. nih.gov
Table 1: Representative Reactivity Data from Computational Studies
| Parameter | Value/Observation | Significance |
|---|---|---|
| Ring Strain Energy | ~106 kJ/mol researchgate.net | Provides the thermodynamic driving force for ring-opening reactions. |
| Activation Energy | Higher than for epoxides researchgate.net | Indicates that oxetane ring-opening is kinetically less facile. |
| Steric Hindrance | 3,3-disubstitution increases stability nih.gov | Substituents sterically shield the ring from nucleophilic attack. |
The ring-opening of oxetanes typically proceeds via an SN2 mechanism. researchgate.net Computational studies, particularly DFT calculations, have been employed to map the energy profiles and geometries of the transition states (TS) and intermediates involved.
In a catalyzed ring-opening reaction, such as the ROCOP of an oxetane, the catalyst plays a key role in lowering the energy barrier. For example, in a BEt₃/potassium salt system, DFT calculations have identified several possible transition states. researchgate.net The most favorable pathway involves the Lewis acid (BEt₃) coordinating to the oxetane oxygen, which activates the ring. Simultaneously, the counter-ion (e.g., potassium cation) coordinates to the attacking nucleophile (the growing polymer chain end), positioning it for attack. researchgate.net
The optimized geometries of these transition states consistently show features of an SN2 reaction, with a nearly linear arrangement of the nucleophile, the attacked carbon atom, and the leaving group (the ring oxygen). researchgate.net For instance, calculated S···C···O angles in the transition state for the attack of a thiocarboxylate on an oxetane ring were found to be greater than 174°. researchgate.net The energy barrier for such a catalyzed ring-opening is significantly lower than for uncatalyzed or alternative pathways. researchgate.net
Intermediates in these reactions are typically oxonium ions, which are formed when the oxetane oxygen acts as a nucleophile. In cationic ring-opening polymerization, a cationic oxonium ion forms at the end of the growing polymer chain, which then reacts with the incoming monomer molecule to propagate the chain. researchgate.net
Table 2: DFT Calculation Results for Oxetane Ring-Opening Transition States
| Transition State Model | Calculated Energy Barrier | Key Geometric Feature | Reference |
|---|---|---|---|
| Coordinated (TS1) | 13.7 kcal/mol | S···C···O angle >174° | researchgate.net |
| Alternative (TS2) | 22.2 kcal/mol | - | researchgate.net |
| Alternative (TS3) | 27.7 kcal/mol | - | researchgate.net |
Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. thieme-connect.de In the study of ring-opening reactions, deuterium (B1214612) labeling is often employed.
For example, in the desymmetrization of meso-epoxides, which share mechanistic similarities with oxetane ring-opening, deuterium labeling studies have been crucial. mdpi.com By strategically placing deuterium atoms on the molecule, researchers can determine which protons are abstracted and how bonds are broken and formed, confirming the involvement of specific intermediates and transition states proposed by computational models. mdpi.com
While specific isotopic labeling studies on this compound are not detailed in the provided results, this well-established methodology is applicable. For instance, to confirm the SN2 nature of the ring-opening, one could synthesize the oxetane with an isotopic label (e.g., ¹³C) at one of the ring carbons and analyze its position in the final polymer product using NMR or mass spectrometry. This would confirm the inversion of stereochemistry expected for an SN2 attack, solidifying the mechanistic understanding derived from computational studies.
The four-membered oxetane ring is not planar. It adopts a puckered conformation to relieve some of the torsional strain from eclipsing interactions of the substituents on adjacent ring atoms. acs.org The degree of this puckering can be influenced by the substituents on the ring. acs.org
For an unsubstituted oxetane, the bond angles are compressed compared to a typical sp³-hybridized carbon (C–C–C angle of 84.8°, C–O–C of 90.2°). acs.org The introduction of substituents, as in this compound, generally leads to a more puckered conformation to minimize steric clashes. acs.org X-ray crystallographic studies of substituted oxetanes have confirmed this puckering; for example, the insecticide EDO, a substituted oxetane, exhibits a puckering angle of 16°. acs.org
Applications As a Versatile Synthetic Intermediate and Building Block
Role in Complex Molecule Synthesis (Non-Clinical Focus)
While detailed, non-clinical synthetic pathways starting directly from methyl 3-methoxyoxetane-3-carboxylate are not extensively documented in publicly available literature, its utility can be inferred from the broader class of 3,3-disubstituted oxetanes. These compounds serve as precursors to sp³-rich structures, which are increasingly sought after in materials science and agrochemistry for their conformational rigidity and defined three-dimensional shapes. The presence of two distinct oxygen-containing functional groups on the C3 position allows for sequential and selective chemical modifications, enabling the construction of intricate molecular architectures.
Precursor for Advanced Organic Scaffolds
This compound is recognized as a building block for synthesizing diverse chemical compounds. The general class of 3,3-disubstituted oxetanes, synthesized from starting materials like oxetan-3-one, provides access to a wide array of novel small building blocks. These scaffolds are valuable in creating libraries of compounds with varied three-dimensional structures. The oxetane (B1205548) core can be retained as a stable, polar, and non-planar element or can be opened under specific conditions (e.g., acidic catalysis) to yield highly functionalized acyclic structures, although this can sometimes lead to unwanted byproducts.
Utilization in Polymer Science and Materials Chemistry
The application of oxetane derivatives in polymer science is a field of significant interest, primarily due to their utility in cationic ring-opening polymerization (CROP). This process allows for the creation of polyethers with unique properties.
Oxetane-containing compounds are key monomers in cationic photopolymerization, a process that is solvent-free, rapid, and energy-efficient. This "UV curing" technology is used to form highly cross-linked and stable polymer networks. While research specifically detailing this compound as a monomer is limited, related functionalized oxetanes, such as 3-benzyloxymethyl-3-ethyl-oxetane, are known to undergo photopolymerization when initiated by a photo-acid generator under UV light. The polymerization of these monomers can be significantly enhanced by copolymerization with other cyclic ethers like epoxides, which can increase the reaction rate and final conversion. This approach is used to tailor the mechanical and thermal properties of the resulting polymers.
The general mechanism for cationic photopolymerization involves the generation of a strong acid upon UV irradiation, which protonates the oxygen atom of the oxetane ring, initiating ring-opening and subsequent chain propagation.
Table 1: Components in Cationic Photopolymerization
| Component | Role | Example(s) |
|---|---|---|
| Oxetane Monomer | Building block for the polymer chain | 3-benzyloxymethyl-3-ethyl-oxetane |
| Photo-Acid Generator (PAG) | Initiates polymerization upon UV exposure | Triphenylsulphonium hexafluoroantimonate |
| Co-monomer | Modifies polymerization kinetics and final properties | 3,4-epoxycyclohexane carboxylate, Diglycidylether of bisphenol A |
This table is based on data for analogous oxetane systems.
The incorporation of oxetane units into polymer backbones imparts specific characteristics to the material. Polyethers derived from oxetane monomers, such as poly(3-ethyl-3-hydroxymethyl)oxetane, are a class of hyperbranched polymers with distinct morphologies and properties. These polymers are synthesized via cationic ring-opening polymerization, often using a core molecule like 1,1,1-tris(hydroxymethyl)propane to control molar mass and lower dispersity. The resulting hyperbranched polyethers have potential applications as adhesives, demonstrating good adhesion to polar substrates. The inclusion of functional groups on the oxetane monomer allows for the synthesis of polymers with tailored features, such as the energetic copolyether of 3-nitratomethyl-3-methyloxetane and tetrahydrofuran (B95107), which is used in specialized applications.
Table 2: Properties of Oxetane-Based Polymers
| Polymer System | Monomers | Key Properties/Applications |
|---|---|---|
| Hyperbranched Poly(hydroxyl)oxetanes | 3-ethyl-3-(hydroxymethyl)oxetane (EHO), 1,1,1-tris(hydroxymethyl)propane (TMP) | Adhesive interactions with polar materials, brittle fracture mode. |
| Energetic Copolyethers | 3-nitratomethyl-3-methyloxetane, Tetrahydrofuran (THF) | Low glass transition temperature (-55.3 °C), high thermal decomposition peak (214.1 °C). |
| Photo-cured Polyoxetanes | 3-benzyloxymethyl-3-ethyl-oxetane, co-monomers | Improved conversion, glass transition temperature, and Young's modulus with epoxy co-monomers. |
This table presents findings from research on structurally related oxetane polymers.
Development of Novel Chemical Reagents Utilizing the Oxetane Core
The development of novel reagents from the oxetane core itself is an emerging area. While specific reagents derived from this compound are not widely reported, the general principle involves using the stable yet reactive oxetane ring as a handle for chemical transformations. For instance, reagents have been developed to access previously unknown heteroaromatic methyl sulfones, demonstrating how tailored small molecules can facilitate complex syntheses. The oxetane moiety, with its unique stereoelectronic properties, offers a platform for designing reagents that can introduce the oxetane structure into other molecules or use the ring's strain for controlled chemical reactions.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation
In the synthesis of substituted oxetanes, regiochemistry is a critical aspect. For instance, in reactions forming the oxetane (B1205548) ring, NMR is used to differentiate between possible regioisomers. The chemical shifts of the protons and carbons on the oxetane ring are highly sensitive to their position and substitution pattern.
Furthermore, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment and for probing through-bond and through-space correlations.
COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, identifying adjacent protons within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular structure, for example, by connecting the methyl ester group to the C3 position of the oxetane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for stereochemical assignments in derivatives of methyl 3-methoxyoxetane-3-carboxylate that contain stereocenters. It detects through-space interactions between protons that are in close proximity, providing definitive evidence for their relative stereochemistry.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Please note: Exact chemical shifts can vary based on the solvent and experimental conditions.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~4.7-4.9 | d | ~6.0 | 2 x CH₂ (O-CH₂) |
| ¹H | ~4.5-4.7 | d | ~6.0 | 2 x CH₂ (O-CH₂) |
| ¹H | ~3.8 | s | - | COOCH₃ |
| ¹H | ~3.3 | s | - | OCH₃ |
| ¹³C | ~170 | - | - | C=O |
| ¹³C | ~78 | - | - | C3-Oxetane |
| ¹³C | ~76 | - | - | C2/C4-Oxetane |
| ¹³C | ~53 | - | - | COOCH₃ |
| ¹³C | ~51 | - | - | OCH₃ |
Mass Spectrometry Techniques for Confirmation of Reaction Products and Intermediates (e.g., HRMS)
Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight of synthesized compounds and for gaining structural information through fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly important. Unlike standard MS, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecule.
This capability is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. The experimentally determined exact mass can be compared to the calculated theoretical mass for the expected product, providing strong evidence for its successful synthesis. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it typically keeps the molecule intact, showing a prominent molecular ion peak, such as [M+H]⁺ or [M+Na]⁺.
In addition to product confirmation, MS can be used to detect and identify reaction intermediates. By analyzing aliquots of a reaction mixture over time, transient species can be observed, offering valuable mechanistic insights.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₄ |
| Theoretical Mass [M+H]⁺ | 147.0652 |
| Theoretical Mass [M+Na]⁺ | 169.0471 |
| Typical Observation | High correlation between the experimentally measured mass and the theoretical value, confirming the elemental composition. |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous structural proof. The resulting crystal structure would confirm the puckered conformation of the oxetane ring, which is a known characteristic of this four-membered heterocycle. It would also definitively establish the spatial arrangement of the methoxy (B1213986) and carboxylate substituents at the C3 position.
While a crystal structure for the parent compound may not always be available in public databases, researchers often synthesize derivatives designed to enhance crystallinity. The structural data from such a derivative can then be used to infer the structure and conformation of the parent molecule. In cases where a chiral auxiliary is used in the synthesis, X-ray crystallography of the product can provide unequivocal proof of the absolute stereochemistry of the newly formed stereocenters.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Contexts
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups. For this compound, IR spectroscopy is a rapid and effective method for confirming key structural features.
The most prominent signal in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. The presence of C-O bonds, characteristic of the ether linkages in the oxetane ring and the methoxy groups, would be confirmed by strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region.
In a mechanistic context, IR spectroscopy can be used to monitor the progress of a reaction. For example, in the synthesis of this compound, one could monitor the disappearance of reactant-specific peaks (e.g., an O-H band from an alcohol precursor) and the appearance of the characteristic C=O and C-O-C bands of the product.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~2800-3000 | Medium | C-H Stretch | CH₂, CH₃ |
| ~1730-1750 | Strong | C=O Stretch | Ester |
| ~1000-1300 | Strong | C-O Stretch | Ether, Ester |
Hyphenated Techniques for In-situ Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time, in-situ monitoring of chemical reactions. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used in synthetic chemistry to track the consumption of reactants and the formation of products and byproducts.
For the synthesis of this compound, a small aliquot could be periodically withdrawn from the reaction vessel, quenched, and injected into an LC-MS or GC-MS system.
LC-MS is particularly well-suited for monitoring the reaction progress of polar, non-volatile compounds without the need for derivatization. It would allow for the separation of the starting materials, intermediates, the final product, and any impurities, with the mass spectrometer providing molecular weight information for each component as it elutes from the column.
GC-MS is effective for volatile and thermally stable compounds. It provides excellent separation and can give detailed information about byproducts, helping to optimize reaction conditions such as temperature, reaction time, and catalyst loading.
By plotting the concentration of each species over time, detailed kinetic profiles can be generated. This information is invaluable for understanding the reaction mechanism, identifying rate-limiting steps, and developing a robust and efficient synthetic protocol.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The synthesis of functionalized oxetanes traditionally relies on methods such as the intramolecular Williamson etherification and the Paternò-Büchi reaction. beilstein-journals.orgresearchgate.net However, these methods often involve harsh reaction conditions, such as strong bases or UV irradiation, which can be energy-intensive and lead to side products. acs.org The development of more sustainable and environmentally benign synthetic strategies is a key area of future research.
Key Greener Approaches:
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, offers a promising green alternative for the enantioselective synthesis of chiral oxetanes. researchgate.netresearchgate.net This approach operates under mild, aqueous conditions and can provide high levels of stereocontrol, which is crucial for creating specific molecular architectures.
Photoredox Catalysis: Employing visible light as an energy source for photoredox catalysis presents a milder alternative to high-energy UV light. acs.orgnih.gov This strategy can be harnessed for C–H functionalization and other transformations to construct the oxetane (B1205548) ring with greater efficiency and selectivity.
Carbon Dioxide Fixation: A particularly innovative green route involves the catalytic chemical fixation of CO2 with oxetanes to produce cyclic carbonates. nih.gov These carbonates are valuable precursors for non-isocyanate polyurethanes (NIPUs), offering a sustainable pathway to important polymer classes. nih.gov
| Synthetic Strategy | Traditional Method | Greener Alternative | Key Advantages |
| Ring Formation | Williamson Etherification (strong base) | Biocatalysis (e.g., HHDH) | Mild conditions, high enantioselectivity |
| Cycloaddition | Paternò-Büchi (UV light) | Visible-Light Photoredox Catalysis | Milder conditions, reduced side reactions |
| Derivatization | Standard functional group interconversions | CO2 Fixation | Utilizes a greenhouse gas as a C1 source |
| Cyclization | Mitsunobu Reaction | Ionic Liquid-based Reagents | Reagent recyclability, reduced waste |
Exploration of Novel Catalytic Systems for Selective Transformations
The reactivity of the oxetane ring, particularly its propensity for ring-opening, is a central feature of its chemistry. researchgate.net Future research will undoubtedly focus on discovering and optimizing novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations.
Emerging Catalytic Strategies:
Lewis Superacids: Catalysts such as tris(pentafluorophenyl)aluminum, Al(C6F5)3, have demonstrated exceptional ability to catalyze the regioselective isomerization of substituted oxetanes to valuable products like homoallylic alcohols, effectively suppressing the formation of undesired byproducts. uab.cat
Dual Catalysis: The combination of multiple catalytic cycles in a single pot is a powerful strategy. For instance, the synergistic use of zirconocene (B1252598) and photoredox catalysis has been shown to reverse the typical regioselectivity of oxetane ring-opening, providing access to more-substituted alcohol products. thieme-connect.comthieme-connect.com
Radical-based Transformations: Novel catalytic systems are enabling new modes of reactivity. Cobalt catalysts, including vitamin B12, can generate nucleophilic carbon-centered radicals from oxetanes via homolytic C-O bond cleavage. researchgate.net These radicals can then engage in a variety of bond-forming reactions, such as Giese-type additions and cross-electrophile couplings. researchgate.net
Asymmetric Catalysis: The development of chiral catalysts for oxetane transformations is a significant goal. Chiral scandium-based Lewis acids have shown promise in promoting catalytic asymmetric ring-opening reactions, yielding enantioenriched products. beilstein-journals.orgnih.gov
| Catalyst Type | Transformation | Selectivity Control |
| Lewis Superacids (e.g., Al(C6F5)3) | Isomerization | High Regioselectivity |
| Dual Catalysis (e.g., Zirconocene/Photoredox) | Ring-Opening | Reverse Regioselectivity |
| Cobalt Catalysis (e.g., Vitamin B12) | Radical Formation & Coupling | Novel Reaction Pathways |
| Chiral Lewis Acids (e.g., Sc-based) | Asymmetric Ring-Opening | Enantioselectivity |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory bench to larger-scale production necessitates robust and efficient manufacturing technologies. Flow chemistry and automated synthesis platforms represent the future of chemical synthesis, offering significant advantages in terms of safety, control, and scalability.
The synthesis of oxetanes and their derivatives can involve unstable intermediates that are challenging to handle in traditional batch reactors. Flow microreactor systems allow for the generation and immediate use of such species, like the highly unstable 3-oxetanyllithium, under conditions of precise temperature and residence time control. nih.govacs.org This enhances safety and can significantly improve reaction yields compared to batch processes. researchgate.netresearchgate.net Photochemical reactions for oxetane formation can also be scaled up more effectively and safely using flow reactors. illinois.edu
Automated synthesis platforms can accelerate the discovery and optimization of reactions involving methyl 3-methoxyoxetane-3-carboxylate. scribd.comresearchgate.net By integrating reaction execution, purification, and analysis, these systems can rapidly screen different catalysts, solvents, and reaction conditions, facilitating the rapid development of optimized synthetic routes and the creation of libraries of novel oxetane derivatives for further study. researchgate.net
Expansion of Applications in Diverse Chemical Disciplines (Excluding Clinical)
While oxetanes have found significant use in medicinal chemistry, their unique properties make them attractive for a wide range of other chemical disciplines. Future research will likely see an expansion of their applications in materials science and polymer chemistry.
Polymer Chemistry: Oxetanes serve as valuable monomers in ring-opening polymerization to produce polyoxetanes (POX). wikipedia.org These polymers can exhibit desirable properties such as high thermal stability and chemical resistance, making them suitable for engineering applications. wikipedia.org The specific substituents on this compound could be tailored to control the properties of the resulting polymer, such as its polarity, solubility, and thermal characteristics. Copolymers of oxetanes with other cyclic ethers like tetrahydrofuran (B95107) are used to create soft segments in elastomers and polyurethanes. wikipedia.org
Materials Science: Functionalized oxetanes can be incorporated into photo-curable systems to create new monomers and oligomers for coatings and advanced manufacturing. radtech.org The polar nature of the oxetane ring can enhance the solubility and adhesion properties of materials. utexas.edu There is also interest in using oxetane derivatives for the development of liquid crystals, polymer electrolytes, and other functional materials. nih.govresearchgate.net
Advanced Computational Modeling for Predictive Reactivity and Design
Computational chemistry has become an indispensable tool in modern chemical research. Advanced modeling techniques, particularly Density Functional Theory (DFT), will play a pivotal role in guiding the future exploration of this compound.
Mechanism Elucidation: DFT calculations can provide deep insights into reaction mechanisms, such as mapping the energy profiles for different pathways in catalytic ring-opening reactions. uab.cat This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
Predictive Design: Computational screening can be used to predict the properties of novel oxetane derivatives before they are synthesized. nih.gov For example, properties relevant to materials science, such as heats of formation and chemical hardness, can be calculated to identify promising target molecules for specific applications, such as energetic polymers. nih.gov
Understanding Structure-Property Relationships: Modeling can help to understand how the incorporation of the oxetane moiety influences molecular properties. This includes its effects on conformation, polarity, and intermolecular interactions like hydrogen bonding, which is vital for designing molecules with tailored characteristics. utexas.eduacs.org DFT has been used to unravel the complex enzymatic pathways involved in the biosynthesis of oxetane-containing natural products like Taxol, which can inspire the design of new synthetic catalysts. researchgate.net
By leveraging these computational tools, researchers can accelerate the design-build-test-learn cycle, leading to a more rapid and resource-efficient development of new synthetic methods and applications for this compound and related compounds.
Q & A
Q. What are the most reliable synthetic routes for methyl 3-methoxyoxetane-3-carboxylate, and what catalytic systems are typically employed?
The compound can be synthesized via oxidation of 3-hydroxymethyl-oxetane derivatives using oxygen in alkaline conditions, with palladium or platinum catalysts achieving moderate yields. This method emphasizes the importance of catalyst selection and reaction pH control to avoid over-oxidation byproducts . Alternative routes include esterification of oxetane carboxylic acids with methanol under acid catalysis, though purity optimization requires rigorous post-reaction purification (e.g., column chromatography) .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the oxetane ring geometry and ester/methoxy group positions. X-ray crystallography, using programs like SHELXL for refinement, provides definitive structural confirmation, particularly for resolving stereochemical ambiguities . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy .
Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?
Standard assays include kinetic analyses (e.g., IC₅₀ determination) against target enzymes like hydrolases or kinases. Dose-response curves and competitive binding experiments are recommended to evaluate potency. Structural analogs suggest potential interactions with catalytic pockets via hydrogen bonding with the oxetane oxygen and methoxy groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use impervious gloves and safety glasses to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, and store the compound in airtight containers under inert gas (e.g., nitrogen) due to potential sensitivity to moisture or oxygen .
Q. Which analytical methods are suitable for quantifying purity and stability during storage?
High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for quantifying purity (>95% typically required for research-grade material). Accelerated stability studies under varying temperatures and humidity levels can predict degradation pathways (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound while minimizing side products?
Design of Experiments (DoE) approaches, such as factorial designs, can systematically evaluate temperature, catalyst loading, and solvent polarity effects. For example, substituting Pd/C with PtO₂ in aqueous NaOH may enhance selectivity for the target ester over dimerization byproducts .
Q. What strategies resolve contradictions in crystallographic data, such as disordered oxetane rings or twinned crystals?
SHELXL’s twin refinement tools (e.g., BASF parameter adjustments) and high-resolution data (≤1.0 Å) are critical for modeling disorder. Complementary techniques like cryogenic crystallography or synchrotron radiation improve data quality for challenging samples .
Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?
Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on the oxetane ring’s conformational rigidity and methoxy group’s electron-donating effects. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding-site residues) .
Q. What methodologies address discrepancies between computational and experimental solubility/stability profiles?
Combine Hansen solubility parameter calculations with experimental measurements in solvents of varying polarity (e.g., logP determination). For stability, use Arrhenius kinetics to model degradation rates under controlled stress conditions .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for materials science applications?
Systematic substitution of the methoxy or ester groups with electron-withdrawing/donating moieties (e.g., fluorination) can modulate thermal stability or polymer compatibility. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are key for evaluating material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
